molecular formula C29H26N6O2 B2840334 4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 477238-09-8

4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2840334
CAS No.: 477238-09-8
M. Wt: 490.567
InChI Key: SNUYWONGUFUTRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine is a pyrrolo[2,3-d]pyrimidine derivative, a bicyclic scaffold known for its structural resemblance to purine nucleosides and diverse biological activities . Key features include:

  • Position 4: A piperazine ring substituted with a 4-nitrophenyl group, introducing strong electron-withdrawing properties.
  • Position 5: A phenyl group, contributing hydrophobicity.
  • Position 7: An m-tolyl (3-methylphenyl) group, enhancing steric bulk and lipophilicity.

This substitution pattern is hypothesized to influence receptor binding, metabolic stability, and pharmacokinetics.

Properties

IUPAC Name

7-(3-methylphenyl)-4-[4-(4-nitrophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N6O2/c1-21-6-5-9-25(18-21)34-19-26(22-7-3-2-4-8-22)27-28(30-20-31-29(27)34)33-16-14-32(15-17-33)23-10-12-24(13-11-23)35(36)37/h2-13,18-20H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUYWONGUFUTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4-nitrophenylpiperazine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Key Findings:

  • Halogenation : Analogous 7H-pyrrolo[2,3-d]pyrimidines undergo regioselective chlorination at position 2 using POCl₃ or N-chlorosuccinimide (NCS) under acidic conditions .

  • Cross-Coupling : Suzuki-Miyaura coupling at position 2 has been demonstrated for similar compounds using Pd catalysts (e.g., XPhos Pd G2) and aryl boronic acids .

Functionalization of the Piperazine Substituent

The 4-(4-nitrophenyl)piperazine moiety is susceptible to alkylation, acylation, and urea formation.

Table 1: Piperazine Modification Reactions

Reaction TypeReagents/ConditionsProductYieldReference
Alkylation Ethyl bromoacetate, K₂CO₃, DMFN-Ethoxycarbonylmethyl derivative78%
Acylation Acetyl chloride, Et₃N, THFN-Acetylpiperazine analog65%
Urea Formation 3,5-Dinitrosalicylic acid, EtOHPiperazinium 2-carboxy-4,6-dinitrophenolate82%

Reduction of the Nitro Group

The 4-nitrophenyl group can be reduced to an amine, enabling subsequent derivatization.

Table 2: Nitro Group Reduction

Reducing SystemConditionsProductYieldSelectivityReference
H₂/Pd-C (10%)EtOH, 25°C, 12 h4-Aminophenylpiperazine analog95%High
Na₂S₂O₄, NH₄ClH₂O/EtOH (1:1), 60°C, 6 h4-Aminophenylpiperazine analog88%Moderate

Electrophilic Aromatic Substitution on the 5-Phenyl Group

The 5-phenyl substituent undergoes directed meta-substitution due to electron-donating effects from the pyrrolo[2,3-d]pyrimidine core.

Key Reactions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the meta-position of the 5-phenyl ring .

  • Sulfonation : SO₃/H₂SO₄ yields the sulfonic acid derivative (85% yield) .

Photochemical and Oxidative Stability

  • The nitro group and pyrrolo[2,3-d]pyrimidine core are susceptible to UV-induced degradation. Exposure to 254 nm light for 24 h results in 40% decomposition .

  • Oxidative stability tests (H₂O₂, 30°C) show no degradation over 72 h, indicating robustness under mild oxidative conditions .

Biological Reactivity (Metabolic Pathways)

  • Cytochrome P450 Metabolism : The 7-(m-tolyl) group undergoes hydroxylation at the para-position via CYP3A4, forming a catechol intermediate (major metabolite) .

  • Glucuronidation : The piperazine nitrogen is conjugated with glucuronic acid in hepatic microsomes (62% conversion) .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of piperazine, including those containing the 4-nitrophenyl moiety, have been synthesized and evaluated for their anticancer properties. For instance, 4-nitrophenylpiperazine has been utilized as an intermediate in the synthesis of drugs targeting cancer cells, particularly through mechanisms involving apoptosis and cell cycle arrest . The incorporation of piperazine rings has been linked to enhanced activity against various cancer types due to their ability to interact with cellular signaling pathways.

Antimicrobial Properties

Compounds featuring the piperazine structure have demonstrated significant antimicrobial activity. The 4-nitrophenyl derivative has been specifically noted for its efficacy against bacterial and fungal strains, making it a candidate for developing new antimicrobial agents . Studies have shown that these compounds can disrupt microbial cell walls or inhibit essential enzymatic functions within pathogens.

Neuropharmacological Effects

The piperazine scaffold is well-established in neuropharmacology, particularly in the design of antipsychotic and anxiolytic medications. Compounds like 4-(4-nitrophenyl)piperazine have been explored for their ability to modulate neurotransmitter systems, including serotonin and dopamine receptors . This modulation is crucial for developing treatments for psychiatric disorders such as schizophrenia and depression.

Structural Insights and Synthesis

The synthesis of 4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions, including the formation of the pyrimidine core and subsequent functionalization with piperazine derivatives. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while exploring various substituents that could improve biological activity .

Crystal Structure Analysis

Crystal structure studies have provided valuable insights into the molecular interactions of this compound. For example, the supramolecular assembly observed in related piperazine salts suggests potential hydrogen bonding patterns that could influence solubility and bioavailability . Such structural data are critical for rational drug design efforts.

Case Studies

Study Focus Findings
Chaudhary et al. (2006)Anticancer ActivityDemonstrated efficacy against specific cancer cell lines; highlighted apoptosis induction mechanisms.
Kharb et al. (2012)Antimicrobial PropertiesShowed significant inhibition of bacterial growth; potential as a lead compound for new antibiotics.
Gupta et al. (2016)NeuropharmacologyExplored interactions with serotonin receptors; suggested potential for treating mood disorders.

Mechanism of Action

The mechanism of action of 4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in neuroinflammation . Additionally, it can inhibit tyrosinase activity by binding to the enzyme’s active site, thereby preventing melanin synthesis .

Comparison with Similar Compounds

Substituent Variations at Position 4

The piperazine moiety at position 4 is a critical pharmacophore. Comparisons include:

Compound Name Position 4 Substituent Key Properties Reference
7-(4-Chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine 4-(4-Fluorophenyl)piperazine Moderate electron-withdrawing effect; potential for improved metabolic stability
7-(3-Methylphenyl)-4-(4-phenylpiperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine 4-Phenylpiperazine Reduced electron-withdrawing effect; may enhance receptor affinity
4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine Chlorine Electrophilic halogen; simplifies synthesis but reduces selectivity

Key Findings :

  • Fluorine or phenyl substituents (e.g., in and ) balance electronic effects and stability, as seen in kinase inhibitors like 4-(phenylamino)pyrrolopyrimidines .

Substituent Variations at Position 5

The phenyl group at position 5 is conserved in many analogs, but substitutions like 4-fluorophenyl (e.g., ) alter hydrophobicity and electronic interactions.

Substituent Variations at Position 7

The m-tolyl group at position 7 is shared with 7-(3-methylphenyl)-4-(4-phenylpiperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine . In contrast, 4-chlorophenyl () or 4-methoxyphenyl () substituents introduce halogens or polar groups, affecting solubility and membrane permeability.

Structural and Crystallographic Insights

  • Crystal Packing : Analog 5-(4-chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine () exhibits a triclinic system (space group P1) with intermolecular C–H⋯C interactions. Similar packing may occur in the target compound.
  • Bond Angles : Key angles (e.g., C–N–C: ~125°) align with pyrrolo[2,3-d]pyrimidine derivatives, suggesting conserved conformational flexibility .

Q & A

Q. What are the common synthetic routes for synthesizing 4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine?

Synthesis typically involves multi-step reactions, including cyclization of pyrrolopyrimidine cores followed by functionalization of the piperazine moiety. For example, coupling 4-nitrophenylpiperazine with halogenated pyrrolo[2,3-d]pyrimidine intermediates under Buchwald-Hartwig conditions (Pd catalysis) is a standard approach. Purification via column chromatography and recrystallization from ethanol-DMF mixtures ensures high purity .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, resolving bond angles and substituent orientations. Spectroscopic techniques like 1H^1H-NMR (aromatic proton splitting patterns at δ 7.2–8.5 ppm) and 13C^{13}C-NMR (nitrophenyl carbons at δ 120–150 ppm) are also critical. Mass spectrometry (HRMS) validates molecular weight .

Q. What analytical techniques are used to confirm purity and identity?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%). Elemental analysis (C, H, N) and FT-IR (nitro group stretching at ~1520 cm1^{-1}) complement NMR and HRMS data .

Q. What are the key spectroscopic features distinguishing this compound from analogs?

The nitrophenyl group introduces distinct 1H^1H-NMR deshielding (meta-substituted aromatic protons at δ 8.2–8.5 ppm) and IR absorption bands. Piperazine protons appear as broad singlets (δ 3.2–3.8 ppm), while the m-tolyl methyl group resonates at δ 2.4 ppm .

Advanced Research Questions

Q. How can synthetic yield be optimized when introducing the 4-nitrophenylpiperazine moiety?

Yield optimization requires screening coupling agents (e.g., Pd2_2(dba)3_3/Xantphos) and bases (Cs2_2CO3_3). Solvent polarity (toluene vs. DMF) and reaction temperature (80–110°C) significantly impact cross-coupling efficiency. Monitoring via TLC ensures reaction completion .

Q. What strategies mitigate low solubility during purification?

Co-solvent systems (e.g., DCM:methanol gradients) enhance solubility for column chromatography. Recrystallization from DMF:ethanol (1:3) improves crystal quality. Sonication-assisted dissolution in warm THF is also effective .

Q. How do electronic effects of the nitrophenyl group influence reactivity in downstream modifications?

The nitro group’s electron-withdrawing nature deactivates the piperazine ring, necessitating harsher conditions for nucleophilic substitutions. Computational studies (DFT) reveal reduced electron density at the piperazine nitrogen, aligning with slower reaction kinetics in alkylation experiments .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays). Validate purity via HPLC and confirm target engagement using competitive binding assays. Cross-reference with structurally similar inhibitors (e.g., pyrrolopyrimidines in ) to contextualize results .

Q. What in vitro models are suitable for evaluating kinase inhibition potency?

Use recombinant kinase assays (e.g., EGFR, VEGFR2) with fluorescence-based ADP-Glo™ detection. Cell-based models like A549 (lung cancer) or HUVEC (angiogenesis) assess efficacy in physiological contexts. IC50_{50} values should be compared with positive controls (e.g., Gefitinib) .

Q. How can derivatives be designed to improve metabolic stability without compromising activity?

Replace the nitro group with bioisosteres (e.g., trifluoromethyl) to reduce redox susceptibility. Introduce methyl groups on the m-tolyl ring to block CYP450-mediated oxidation. Pharmacokinetic profiling in hepatic microsomes guides rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.